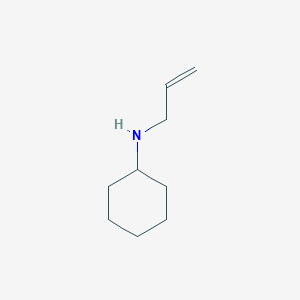

Allylcyclohexylamine

Overview

Description

Allylcyclohexylamine is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60272. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Analysis and Detection

- Allylcyclohexylamine and its derivatives have been studied for their chemical properties and detection in biological matrices. For instance, methods for the qualitative and quantitative analysis of arylcyclohexylamines in blood, urine, and vitreous humor were developed using liquid chromatography and mass spectrometry (De Paoli et al., 2013).

Material Science Applications

- In material science, this compound functionalized siloxane and its blend with styrene-butyl acrylate copolymer have been synthesized and used for pervaporation membranes, showing potential in separation processes (Kanjilal et al., 2015).

Pharmaceutical Research

- Research into the metabolism of various pharmaceutical compounds includes studies on this compound. For example, the biotransformation of the platinum drug JM216 in cancer patients, where this compound is a component, was examined to understand its metabolic profile (Raynaud et al., 1996).

Chemical Synthesis

- This compound has been used in chemical synthesis, such as in the creation of new psychoactive substances for research purposes. This includes the synthesis and characterization of various N-alkyl-arylcyclohexylamines (Wallach et al., 2016).

Analytical Techniques

- Techniques involving this compound, such as liquid chromatography with diode array detection and mass spectrometry, have been developed for chemical analysis. This includes the study of hydrolysis of certain compounds, where this compound plays a role in the analysis process (Bezemer & Rutan, 2001).

Environmental Studies

- Research on this compound and its sulfate form has been conducted in environmental contexts, such as investigating its effects in animal models, which is vital for understanding its ecological impact (Lorke & Machemer, 1974).

Safety and Hazards

Allylcyclohexylamine is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present .

Properties

IUPAC Name |

N-prop-2-enylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-8-10-9-6-4-3-5-7-9/h2,9-10H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGBZKZDUMBTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216476 | |

| Record name | N-Allylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-00-8 | |

| Record name | N-2-Propen-1-ylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylcyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ALLYLCYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZS5Q23KLF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

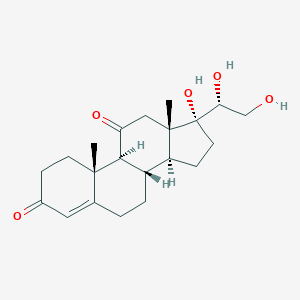

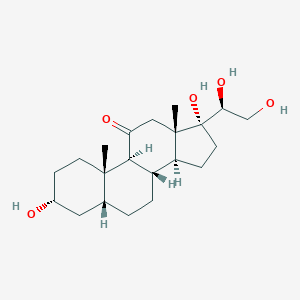

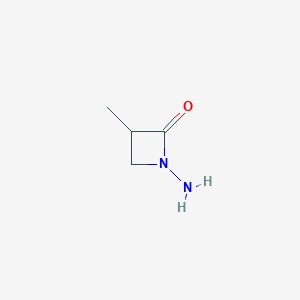

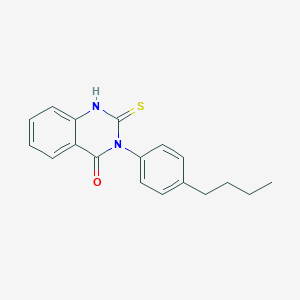

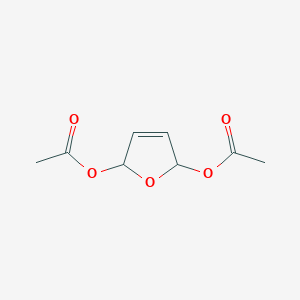

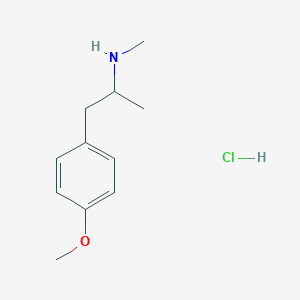

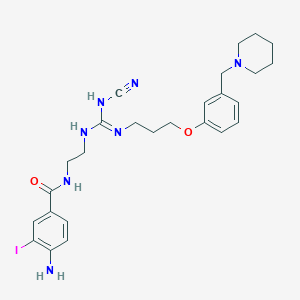

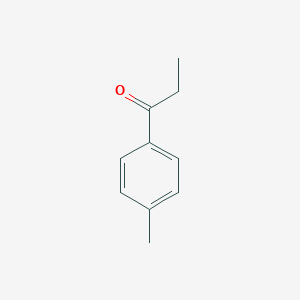

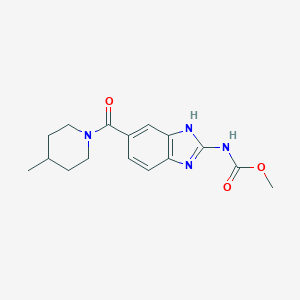

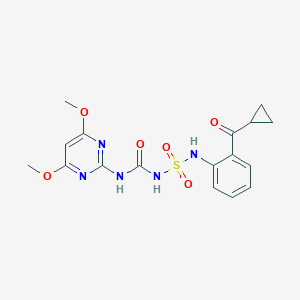

Feasible Synthetic Routes

Q1: What is the thermal decomposition behavior of Allylcyclohexylamine?

A1: this compound undergoes unimolecular thermal decomposition in the gas phase, producing cyclohexylimine and propene. This reaction follows first-order kinetics and is largely independent of pressure, suggesting a concerted mechanism involving a six-membered cyclic transition state. [, ] This behavior is analogous to the decomposition of similar compounds like allyl ethyl ether and but-3-enoic acid. []

Q2: How does the structure of this compound relate to its reactivity in thermal decomposition?

A2: Studies comparing the thermal decomposition of diallylamine, triallylamine, and this compound reveal the influence of substituents on the reaction rate. [] While all three compounds decompose via a six-membered cyclic transition state, the specific substituents attached to the nitrogen atom impact the activation energy and rate constant. This suggests a non-synchronous bond breaking and formation process during the decomposition. []

Q3: Can this compound be used as a building block in organic synthesis?

A3: Yes, this compound can act as a starting material for synthesizing complex molecules. For example, it reacts with N-iodosuccinimide (NIS) to yield decahydroquinoline derivatives via a 6-endo cyclization process. [] Interestingly, the stereochemistry of the starting material influences the reaction pathway, highlighting the importance of structural considerations in synthetic applications. []

Q4: Does this compound participate in reactions with organometallic complexes?

A4: this compound reacts with bis(η5:η1-pentafulvene)titanium complexes, resulting in the selective formation of monoazabutadiene titanium complexes. [] This reaction involves both N–H and C–H bond activation, demonstrating the compound's versatility in organometallic chemistry. [] The specific reactivity can be tuned by modifying the electronic and steric properties of the titanium complex. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)

![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)

![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)

![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)